2-amino-3-benzylsulfanyl-N-naphthalen-2-ylpropanamide
Description
2-amino-3-benzylsulfanyl-N-naphthalen-2-ylpropanamide is a propanamide derivative characterized by a unique substitution pattern. Its molecular formula is C₂₀H₂₀N₂OS, with a calculated molecular weight of ~336.4 g/mol. The compound features:
- An amino group (-NH₂) at position 2 of the propanamide backbone.
- A benzylsulfanyl group (-S-CH₂-C₆H₅) at position 3.
- A naphthalen-2-yl group as the amide substituent.
Properties
IUPAC Name |
2-amino-3-benzylsulfanyl-N-naphthalen-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c21-19(14-24-13-15-6-2-1-3-7-15)20(23)22-18-11-10-16-8-4-5-9-17(16)12-18/h1-12,19H,13-14,21H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOOKPVYHBSXIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)NC2=CC3=CC=CC=C3C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-benzylsulfanyl-N-naphthalen-2-ylpropanamide typically involves multi-step organic reactions. One common approach is to start with the appropriate amino acid derivative and introduce the benzylsulfanyl and naphthalen-2-yl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, protecting groups, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-benzylsulfanyl-N-naphthalen-2-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the amide group can produce primary or secondary amines .
Scientific Research Applications
2-amino-3-benzylsulfanyl-N-naphthalen-2-ylpropanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 2-amino-3-benzylsulfanyl-N-naphthalen-2-ylpropanamide involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The naphthalen-2-yl group may contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-amino-3-benzylsulfanyl-N-naphthalen-2-ylpropanamide with analogous propanamide derivatives, focusing on structural features and inferred properties:
Structural and Functional Analysis
a. Aromatic Substituents
- Target Compound: The naphthalen-2-yl group introduces significant hydrophobicity, likely reducing aqueous solubility compared to phenyl-substituted analogs.
- The smaller phenyl group at the amide position may increase bioavailability compared to naphthyl .
b. Halogen vs. Amino/Sulfur Groups
- 2-Bromo-N-(2,6-difluorophenyl)propanamide : Bromine at position 2 increases molecular weight and polarizability, which may enhance binding to hydrophobic protein pockets. The 2,6-difluorophenyl group balances lipophilicity and electronegativity, a common strategy in drug design to optimize pharmacokinetics .
c. Molecular Weight and Drug-Likeness
- In contrast, the smaller analogs (258–278 g/mol) align more closely with ideal drug-like properties .
Biological Activity
2-amino-3-benzylsulfanyl-N-naphthalen-2-ylpropanamide, also known by its chemical formula C20H20N2OS, is a compound with significant biological activity attributed to its structural components. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a naphthalene moiety, a benzyl sulfanyl group, and an amide functional group. Its molecular weight is approximately 336.5 g/mol. The presence of the thiol group in the benzyl sulfanyl component is crucial for its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antioxidant Activity : The compound may enhance the synthesis of glutathione, a vital antioxidant in cellular defense mechanisms. This property is largely due to the cysteine derivative's ability to modulate redox reactions within cells.
- Apoptotic Induction : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells. The thiol group allows for interactions that can trigger programmed cell death, which is beneficial in cancer therapies.
- Enzyme Modulation : The compound can influence various biochemical pathways by modulating enzyme activities through reversible binding mechanisms. This modulation may lead to therapeutic applications targeting specific diseases, including neurodegenerative conditions .
The mechanisms through which this compound exerts its biological effects include:
- Thiol Group Interactions : The thiol group can form reversible bonds with target proteins, influencing their structure and function.
- Redox Reactions : Participation in redox reactions allows the compound to act as an antioxidant, protecting cells from oxidative stress.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as the Epidermal Growth Factor Receptor (EGFR), which plays a role in cell proliferation and survival .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
- Cancer Research : A study demonstrated that cysteine derivatives can induce apoptosis in various cancer cell lines, suggesting that this compound may have similar effects.
- Neurodegenerative Diseases : Research indicates that compounds with similar structures can improve symptoms associated with mental disorders like schizophrenia by acting as agonists on specific receptors (e.g., GPR52), which may modulate neurotransmitter systems .
Comparative Analysis with Related Compounds
The following table summarizes the properties and activities of this compound compared to related compounds:
| Compound Name | Structure Features | Unique Biological Properties |
|---|---|---|
| This compound | Naphthalene + Benzyl Sulfanyl | Antioxidant, apoptotic induction, enzyme modulation |
| Cysteine | Contains a thiol group | Key antioxidant; involved in protein synthesis |
| Beta-Alanine | Simple amino acid | Important neurotransmitter precursor |
| H-Cys(bzl)-gly-OH | Similar cysteine structure | Different functional applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
